Ethyl 2-bromo-2-(4-fluorophenyl)acetate
Overview
Description
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the para position and a bromine atom at the alpha position. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a wide range of biological targets, indicating the potential for diverse interactions .
Mode of Action
Compounds with similar structures often interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, suggesting that ethyl 2-bromo-2-(4-fluorophenyl)acetate may also have diverse effects .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Compounds with similar structures have been found to exert a variety of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules, all of which can impact the compound’s interactions with its targets .
Biochemical Analysis
Biochemical Properties
Ethyl 2-bromo-2-(4-fluorophenyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of desired products. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. Additionally, this compound can interact with nucleophiles in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered levels of metabolites and changes in cellular function. Furthermore, this compound can modulate the expression of specific genes, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Studies have shown that there is a threshold dose above which this compound can cause significant changes in cellular function and overall health. It is essential to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. Additionally, the compound may undergo further metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cells, this compound can interact with various transporters and binding proteins, influencing its localization and accumulation. The distribution of the compound within different tissues can affect its overall activity and toxicity .
Subcellular Localization
This compound can localize to specific subcellular compartments, influencing its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can impact its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-2-(4-fluorophenyl)acetate can be synthesized through various methods. One common method involves the bromination of ethyl 2-(4-fluorophenyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to ethyl 2-(4-fluorophenyl)acetate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the ester group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of ethyl 2-azido-2-(4-fluorophenyl)acetate or ethyl 2-thiocyanato-2-(4-fluorophenyl)acetate.
Reduction: Formation of ethyl 2-(4-fluorophenyl)acetate.
Oxidation: Formation of ethyl 2-bromo-2-(4-fluorophenyl)acetic acid.
Scientific Research Applications
Ethyl 2-bromo-2-(4-fluorophenyl)acetate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals. In medicinal chemistry, it is used to develop potential drug candidates with anti-inflammatory, analgesic, and anticancer properties. Additionally, it is employed in the synthesis of fluorinated compounds, which are valuable in drug discovery and development due to their enhanced metabolic stability and bioavailability.
Comparison with Similar Compounds
Ethyl 2-bromo-2-(4-chlorophenyl)acetate: Similar structure with a chlorine atom instead of fluorine.
Ethyl 2-bromo-2-(4-methylphenyl)acetate: Similar structure with a methyl group instead of fluorine.
Ethyl 2-bromo-2-(4-nitrophenyl)acetate: Similar structure with a nitro group instead of fluorine.
Uniqueness: Ethyl 2-bromo-2-(4-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of organic molecules, making this compound particularly valuable in pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-bromo-2-(4-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZFTNUPLPETKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381551 | |
Record name | ethyl 2-bromo-2-(4-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712-52-7 | |
Record name | ethyl 2-bromo-2-(4-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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